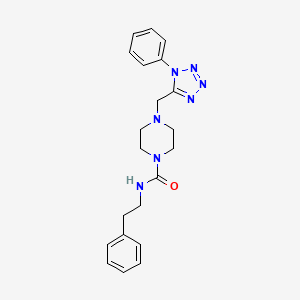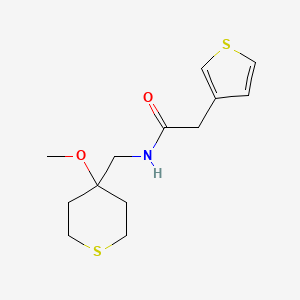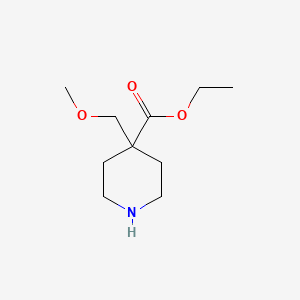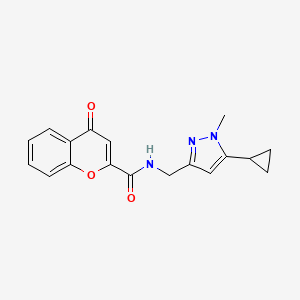
N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a phenethyl group and a tetrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of phenyl azide with an alkyne in the presence of a copper catalyst.
Piperazine Derivative Formation: The piperazine ring is functionalized with a phenethyl group through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the tetrazole ring.
Major Products
Oxidation: Formation of phenylacetone or phenylacetic acid.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Biological Research: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 1H-tetrazole share the tetrazole ring structure.
Piperazine Derivatives: Compounds such as N-phenethylpiperazine and 1-benzylpiperazine have similar piperazine ring structures.
Uniqueness
N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is unique due to the combination of the tetrazole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler tetrazole or piperazine derivatives.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c29-21(22-12-11-18-7-3-1-4-8-18)27-15-13-26(14-16-27)17-20-23-24-25-28(20)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXPGCQPGYYZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2686623.png)
![4-(tert-butyl)benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2686624.png)
![3-(4-fluorophenyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2686625.png)
![2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2686626.png)

![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide](/img/structure/B2686631.png)
![N-[3-[[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]propyl]-3-fluorobenzamide](/img/structure/B2686633.png)
![3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide](/img/structure/B2686635.png)

![3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2686640.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2686642.png)
![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2686643.png)

